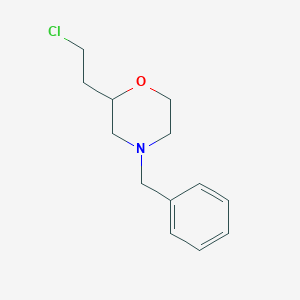
4-benzyl-2-(2-chloroethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-2-(2-chloroethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chloroethyl group and a benzyl group attached to the morpholine ring
Métodos De Preparación
The synthesis of 4-benzyl-2-(2-chloroethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
4-benzyl-2-(2-chloroethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
4-benzyl-2-(2-chloroethyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of 4-benzyl-2-(2-chloroethyl)morpholine involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The pathways involved in its action include alkylation of DNA and proteins, which can result in cell death or inhibition of cellular functions .
Comparación Con Compuestos Similares
4-benzyl-2-(2-chloroethyl)morpholine can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and 2-chloroethyl methyl ether. These compounds share some structural similarities but differ in their specific functional groups and applications. For example, tris(2-chloroethyl) phosphate is primarily used as a flame retardant, while 2-chloroethyl methyl ether is used as an intermediate in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it valuable in research and development across multiple fields.
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
4-benzyl-2-(2-chloroethyl)morpholine |
InChI |
InChI=1S/C13H18ClNO/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
Clave InChI |
LIEUHQQEZPQUMC-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)CCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














